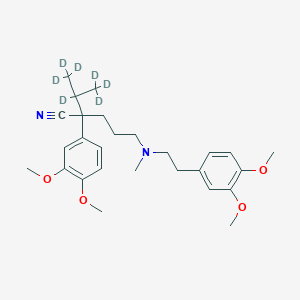
Verapamil-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Verapamil-d7 is a deuterated form of Verapamil, a well-known calcium channel blocker. The deuterium labeling in this compound makes it a valuable tool in pharmacokinetic studies, allowing researchers to track the compound’s behavior in biological systems more accurately. Verapamil itself is used to treat various cardiovascular conditions, including hypertension, angina, and certain types of arrhythmias .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Verapamil-d7 involves the incorporation of deuterium atoms into the Verapamil molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. One common approach is to use deuterated reagents in the synthesis process, ensuring that the deuterium atoms are incorporated at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process may include multiple steps, such as the preparation of intermediate compounds, purification, and final deuterium labeling. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Verapamil-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be further analyzed for their pharmacological properties .
Aplicaciones Científicas De Investigación
Verapamil-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Verapamil in different environments.
Biology: Helps in understanding the metabolic pathways and interactions of Verapamil within biological systems.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Verapamil.
Industry: Employed in the development of new formulations and drug delivery systems .
Mecanismo De Acción
Verapamil-d7 exerts its effects by inhibiting L-type calcium channels. This inhibition occurs through binding to the alpha-1 subunit of the channel, specifically Cav1.2, which is highly expressed in vascular smooth muscle and myocardial tissue. By blocking these channels, this compound reduces peripheral vascular resistance and myocardial contractility, leading to its therapeutic effects in treating cardiovascular conditions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Verapamil-d7 include:
Diltiazem: Another calcium channel blocker used for similar cardiovascular conditions.
Nifedipine: A dihydropyridine calcium channel blocker with different pharmacokinetic properties.
Amlodipine: A long-acting calcium channel blocker used primarily for hypertension .
Uniqueness
This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in biological systems, making it a valuable tool in both research and clinical settings .
Propiedades
Fórmula molecular |
C27H38N2O4 |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile |
InChI |
InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3/i1D3,2D3,20D |
Clave InChI |
SGTNSNPWRIOYBX-ZGBMZCDDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



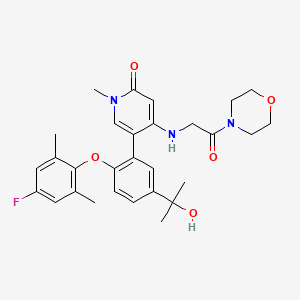
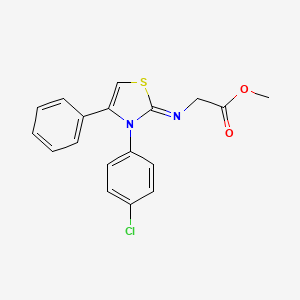
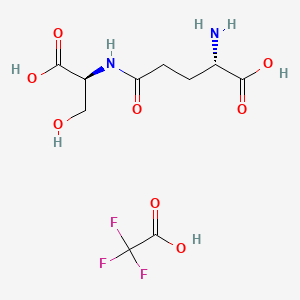
![methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B15138364.png)
![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)
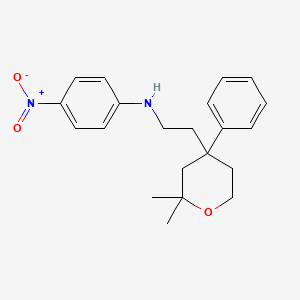
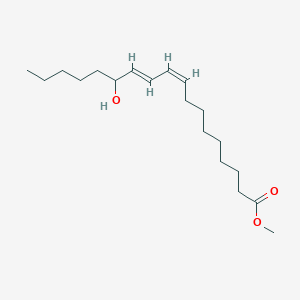
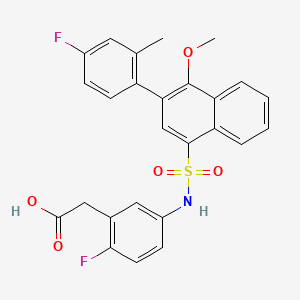
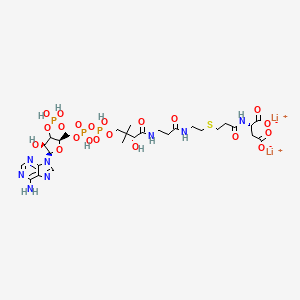
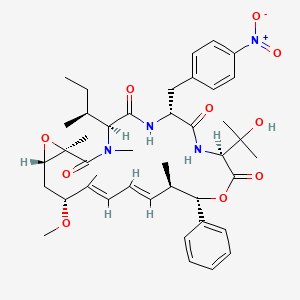
![[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone](/img/structure/B15138408.png)


